molecular formula C13H9FN2 B8174569 6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8174569
M. Wt: 212.22 g/mol
InChI Key: QLRCDICKAGMTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Azaindole Derivatives : It serves as a building block for synthesizing 4-substituted 7-azaindole derivatives, a process vital in organic synthesis (Figueroa‐Pérez et al., 2006).

  • Antiviral Activity : Some derivatives, like 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, have shown significant antiviral activity against influenza viruses (Rashan et al., 1989).

  • Fluorescence Activity : Certain synthesized fluorophores based on this compound demonstrate good fluorescence activity and high selectivity for Fe3+/Fe2+ cations, making them useful in cell imaging applications (Maity et al., 2018).

  • Cancer Research : Some derivatives have been studied for their potential in cancer research. For instance, compounds like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile exhibit properties that may make them suitable as inhibitors in cancer treatment (Venkateshan et al., 2019).

  • Brain Imaging : It's used in the synthesis of compounds like 3-[4-(4-(18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which are candidates for imaging dopamine D4 receptors in the brain (Eskola et al., 2002).

  • Lead Compound for Anti-Cancer Drugs : Derivatives like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been proposed as lead compounds for developing new anti-cancerous drugs (Murthy et al., 2017).

  • Antitumor Activity : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues have been synthesized and shown to reduce cell proliferation and induce apoptosis in mesothelioma models, indicating potential in antitumor applications (Carbone et al., 2013).

  • Pharmaceutical Intermediate : The synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid is considered a key pharmaceutical intermediate, highlighting its importance in drug development (Wang et al., 2006).

  • Antibacterial and Antitubercular Activities : Some derivatives, like 4-fluorophenyl and 4-chlorophenyl, have shown potent anti-tuberculosis activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).

  • Fungicidal Activity : Some synthesized compounds of this class exhibited high fungicidal activity, indicating their potential use in agricultural or pharmaceutical applications (Minakata et al., 1992).

Properties

IUPAC Name

6-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-4-1-9(2-5-11)12-6-3-10-7-8-15-13(10)16-12/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRCDICKAGMTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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